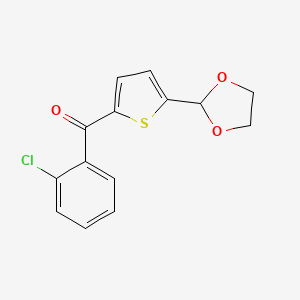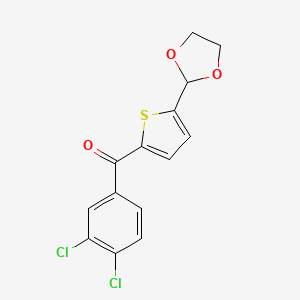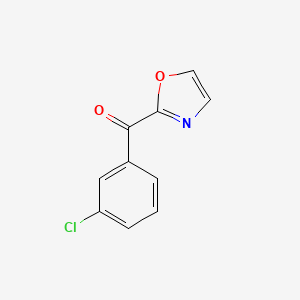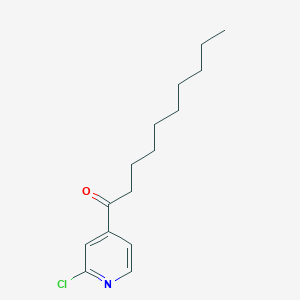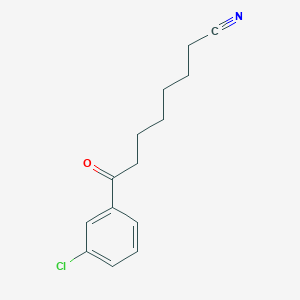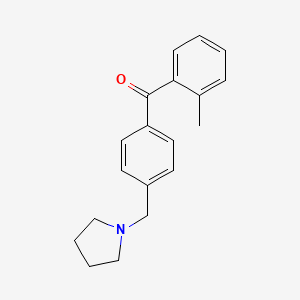
2-(4-Cyanobenzoyl)oxazole
Overview
Description
2-(4-Cyanobenzoyl)oxazole is a heterocyclic compound that features an oxazole ring fused with a benzoyl group substituted with a cyano group at the para position
Mechanism of Action
Target of Action
Oxazole derivatives, a class to which this compound belongs, have been known to interact with various enzymes and receptors via numerous non-covalent interactions . These interactions often lead to a wide spectrum of biological activities.
Mode of Action
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of these compounds with their targets often results in changes that lead to their biological responses.
Biochemical Pathways
Oxazole derivatives have been found to affect various biochemical pathways. They have shown a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . .
Result of Action
Oxazole derivatives have been associated with a wide range of biological actions . The specific effects would depend on the compound’s interaction with its targets and the subsequent changes in the biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyanobenzoyl)oxazole typically involves the condensation of 4-cyanobenzoyl chloride with 2-aminooxazole. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the oxazole ring. The reaction is usually conducted under reflux conditions in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as improved reaction control, higher yields, and reduced production costs. The use of green chemistry principles, such as microwave-assisted synthesis and the use of eco-friendly solvents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Cyanobenzoyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2,4-dione derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-(4-aminobenzoyl)oxazole.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Oxazole-2,4-dione derivatives.
Reduction: 2-(4-aminobenzoyl)oxazole.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used .
Scientific Research Applications
2-(4-Cyanobenzoyl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials
Comparison with Similar Compounds
Benzoxazole: Similar in structure but lacks the cyano group.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.
Benzimidazole: Contains a fused benzene and imidazole ring.
Uniqueness: 2-(4-Cyanobenzoyl)oxazole is unique due to the presence of the cyano group, which enhances its reactivity and potential for forming diverse derivatives. This makes it more versatile in synthetic applications compared to its analogs .
Properties
IUPAC Name |
4-(1,3-oxazole-2-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c12-7-8-1-3-9(4-2-8)10(14)11-13-5-6-15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSOFFYLWJRGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642085 | |
| Record name | 4-(1,3-Oxazole-2-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-91-6 | |
| Record name | 4-(1,3-Oxazole-2-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614146.png)
![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614147.png)


